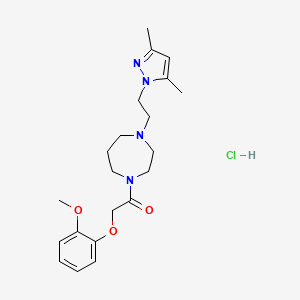

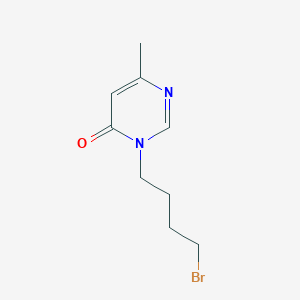

Methyl 2,2-dimethyl-5-hexenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Selective O-methylation of Phenol with Dimethyl Carbonate over X-zeolites

This research focused on the selective O-methylation of phenol using dimethyl carbonate in the vapor phase over alkali ion exchanged X-zeolites. The study suggested the involvement of basic sites in the O-methylation process, achieving a 76% yield of anisole with a 93% selectivity over NaX at 553 K (Zi-hua Fu & Ono, 1993).

Ortho-Selective Methylation of Phenol Catalyzed by CeO2-MgO Prepared by Citrate Process

This study explored the vapor-phase alkylation of phenol with methanol over CeO2-MgO catalysts prepared using a molten mixture of corresponding nitrates and citric acid. The catalysts exhibited impressive performance and selectivities to the sum of o-cresol and 2,6-xylenol higher than 98% (S. Sato, Koizumi, & Nozaki, 1998).

Applications in Organic Synthesis

Regio- and Stereo-Selectivity in the Reaction of Methyl 4,5-Epoxy-2-Hexenoate with Methylcopper Reagents

The study delved into the reaction of 4,5-epoxy-2-hexenoate with various methylcopper reagents, observing predominant production of the γ-methylated product via SN2 process, and α-methylated product via SN2' process. The research provided insights into regio- and stereoselectivities and discussed the results based on CNDO/2 calculations (Toshiro Ibuk et al., 1989).

Stereoselective Synthesis of Side Chain-Functionalized Tetrahydropyrans from 5-Hexenols

The research highlighted the stereoselective conversion of 5-hexenols into various 2-methyltetrahydropyran derivatives using molecular oxygen and fluoro-substituted cobalt(II) bis-(β-diketonate) complexes. The method extended to intermolecular alkene/alkanol cross-coupling and multi-component reactions, providing valuable insights into the synthesis of α-tetrahydropyranyl-2-methyl succinates (P. Fries, Müller, & Hartung, 2014).

Mécanisme D'action

The mechanism of action for “Methyl 2,2-dimethyl-5-hexenoate” is not clear as it’s not a commonly studied compound. For similar compounds like “Dimethyl fumarate”, it’s believed that the mode of action involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response .

Propriétés

IUPAC Name |

methyl 2,2-dimethylhex-5-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-6-7-9(2,3)8(10)11-4/h5H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHVPYPQVAXHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dimethyl-5-hexenoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2646224.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)

![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

![6-(pyrrolidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2646230.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)